molecular formula C9H8FIO2 B3214662 Methyl 6-fluoro-3-iodo-2-methylbenzoate CAS No. 1149379-04-3

Methyl 6-fluoro-3-iodo-2-methylbenzoate

Cat. No.: B3214662
CAS No.: 1149379-04-3
M. Wt: 294.06 g/mol
InChI Key: NYDCIEIYYLSXAT-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H8FIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-3-iodo-2-methylbenzoate typically involves the iodination and fluorination of a methylbenzoate precursor. One common method includes the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The methyl ester group can be introduced through the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-iodo-2-methylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate, K2CO3), and a boronic acid derivative in a solvent like tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Products depend on the nucleophile used, such as fluorinated or alkylated derivatives.

    Coupling: Biaryl compounds with various functional groups.

    Reduction: Corresponding alcohols or partially reduced intermediates.

Scientific Research Applications

Methyl 6-fluoro-3-iodo-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies due to the presence of iodine.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-3-iodo-2-methylbenzoate in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and iodine substituents. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-6-iodo-2-methylbenzoate: Similar structure but with different substitution pattern.

    Methyl 3-fluoro-2-iodo-6-methylbenzoate: Another isomer with different positions of the substituents.

Uniqueness

Methyl 6-fluoro-3-iodo-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it valuable for targeted synthetic applications and research studies.

Properties

IUPAC Name

methyl 6-fluoro-3-iodo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDCIEIYYLSXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212372
Record name Benzoic acid, 6-fluoro-3-iodo-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149379-04-3
Record name Benzoic acid, 6-fluoro-3-iodo-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149379-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 6-fluoro-3-iodo-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Trimethylsilyldiazomethane solution (2 M in Hexane) (18 mL, 35 mmol) was added dropwise to a stirred solution of the product of Step A (7.3 g, 33.2 mmol) in benzene containing 20% of methanol (total: 100 mL) at room temperature until solution retained a yellow color. The mixture was concentrated to remove the organic solvent. The remaining oil was poured over a silica gel plug in a 60-mL filter frit funnel and eluting with 200 mL of hexane containing 10% ethyl acetate. The filtrate was then concentrated to dryness to give the title compound as a bright yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-fluoro-3-iodo-2-methylbenzoate
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